methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O9S/c1-14-22(23(28)34-2)18-12-15(8-11-21(18)35-14)26(24(29)36-16-6-4-3-5-7-16)37(32,33)17-9-10-19(25)20(13-17)27(30)31/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYRDLBANOFUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran ring, sulfonation, nitration, and coupling reactions. One common method involves the following steps:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides under basic conditions.
Nitration: Nitration of the aromatic ring using nitric acid and sulfuric acid.
Coupling Reactions: Coupling of the phenoxycarbonyl group with the sulfonamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring or the aromatic sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on functional groups, physical properties, and spectral characteristics:
Table 1: Physical and Spectral Properties of Analogous Compounds
| Compound ID | Substituents/Functional Groups | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 6c | 4-Methoxybenzylidene, oxadiazole | 41 | 166–167 | C=N, C=O (amide), NH |
| 6d | 4-Nitrobenzylidene, oxadiazole | 88 | 295–296 | C=N, C=O (amide), NH, Ar-H |
| 6e | 3-Phenylallylidene, oxadiazole | 91 | 158–159 | C=N, C=O (amide), NH, Ar-H |
| 6f | (2-Phenyl-1,2,3-triazole)methylene, oxadiazole | 43 | 219–220 | C=N, C=O (amide), NH |
| 6g | Ethyl ester, oxadiazole | 42 | 185–186 | C=N, C=O (amide/ester), NH |
| Target | Phenoxycarbonyl, 4-chloro-3-nitrobenzenesulfonamido | N/A | N/A | Inferred: C=O (ester), SO₂, NO₂ |
Key Observations:
Functional Groups: The target compound’s sulfonamido and phenoxycarbonyl groups distinguish it from the carbohydrazide derivatives in 6c–6g. The 4-chloro-3-nitrobenzenesulfonyl substituent introduces strong electron-withdrawing effects, which may enhance electrophilic character compared to the electron-donating methoxy group in 6c .
Melting Points :
- Compounds with nitro substituents (e.g., 6d ) show significantly higher melting points (295–296°C) due to increased polarity and intermolecular interactions. The target’s nitro and sulfonyl groups likely confer similar thermal stability, though experimental data are lacking.
Synthesis Yields: Yields for analogs range from 41% (6c) to 91% (6e). The target’s complex synthesis pathway—involving sulfonamidation and phenoxycarbonylation—may result in lower yields due to steric hindrance and competing side reactions.
Spectral Characteristics: IR spectra of analogs confirm the presence of C=N (1600–1650 cm⁻¹) and C=O (amide: ~1680 cm⁻¹; ester: ~1720 cm⁻¹). The target compound is expected to show additional peaks for SO₂ (~1350 cm⁻¹) and NO₂ (~1520 cm⁻¹) .
Structural and Functional Implications
- Bioactivity Potential: While 6c–6g were synthesized for unspecified applications, sulfonamides are well-documented in antimicrobial and anticancer research. The target’s nitro and chloro groups may enhance binding to biological targets via halogen bonds and nitro-mediated redox interactions.
- Solubility and Reactivity : The methyl ester at position 3 likely improves lipid solubility compared to the free carboxylic acid analogs. However, the bulky sulfonamido group may reduce membrane permeability relative to smaller substituents in 6c–6g .
Biological Activity
Overview of Methyl 2-Methyl-5-[N-(Phenoxycarbonyl)4-Chloro-3-Nitrobenzenesulfonamido]-1-Benzofuran-3-Carboxylate
This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential interactions with biological targets due to its functional groups.
Antimicrobial Properties
Sulfonamide compounds have been widely studied for their antibacterial effects. They work by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. The presence of a nitro group in the structure may enhance its antibacterial efficacy against various pathogens.
Anticancer Activity
Research has shown that certain benzofuran derivatives exhibit cytotoxic effects against cancer cell lines. The incorporation of sulfonamide and nitro groups may contribute to the compound's ability to induce apoptosis in cancer cells.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. This could be a potential mechanism for therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study on related sulfonamide compounds indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties.
- Cytotoxicity Assays : In vitro studies on benzofuran derivatives have shown promising results in reducing cell viability in various cancer cell lines, indicating potential anticancer activity.
- Inflammation Models : Animal models using similar compounds have reported reduced inflammation markers, supporting the hypothesis of anti-inflammatory benefits.
Data Table
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including benzofuran core formation, sulfonamido group introduction, and esterification. Key challenges include avoiding competing side reactions (e.g., nitro group reduction or ester hydrolysis) and ensuring regioselectivity. Optimization strategies include:
- Using NaH in THF for deprotonation and nucleophilic substitution to minimize side products .
- Employing continuous flow reactors to enhance yield and purity, as demonstrated in analogous benzofuran derivatives .
- Monitoring reaction progress via HPLC to isolate intermediates and adjust stoichiometry .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for the sulfonamido linkage?
Answer:
Discrepancies may arise from dynamic molecular conformations or crystal packing effects. Methodological solutions include:
- Combining techniques : Use 2D NMR (HSQC, NOESY) to confirm proton-proton proximities and compare with X-ray crystallography data for solid-state conformation .
- Isotopic labeling : Introduce deuterated analogs to simplify NMR spectra and validate assignments .
- Computational validation : Perform DFT-based chemical shift calculations to reconcile experimental NMR data with predicted structures .
Basic: What analytical techniques are critical for characterizing purity and structure?
Answer:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects impurities via isotopic patterns .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Resolves benzofuran and sulfonamido regions, with DEPT-135 for quaternary carbon identification .
- HPLC-PDA : Quantifies purity (>98%) and identifies degradation products under stressed conditions (e.g., acidic/basic hydrolysis) .
Advanced: What strategies improve yield in multi-step syntheses with competing functional groups?
Answer:
- Orthogonal protecting groups : Use tert-butyloxycarbonyl (Boc) for amines and benzyl ethers for hydroxyls to prevent cross-reactivity during nitro group installation .
- Sequential coupling : Prioritize sulfonamido bond formation before esterification to avoid alkaline hydrolysis of the methyl ester .
- Microwave-assisted synthesis : Reduce reaction times for nitration steps, minimizing decomposition risks observed in thermal methods .
Basic: How to design stability studies under varying pH and temperature?
Answer:
- Accelerated degradation : Incubate the compound in buffered solutions (pH 1–13) at 40–60°C for 48–72 hours, analyzing aliquots via HPLC to identify degradation pathways .
- Lyophilization : Assess stability in solid-state by comparing pre- and post-lyophilization FTIR spectra for structural integrity .
- Light sensitivity testing : Expose to UV (254 nm) and monitor photodegradation using UV-Vis spectroscopy .
Advanced: How to reconcile discrepancies in biological activity data across assay platforms?
Answer:
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out interference from the nitro group’s absorbance .
- Dose-response cross-validation : Test activity in parallel with a positive control (e.g., known sulfonamide inhibitors) to normalize inter-assay variability .
- Molecular docking : Compare binding poses in AutoDock Vina with crystallographic data to explain potency differences .
Basic: What safety protocols are essential for handling nitro and sulfonamido groups?
Answer:
- Ventilation : Use fume hoods during nitration steps to prevent inhalation of NOx gases .
- Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin contact with sulfonating agents (e.g., chlorosulfonic acid) .
- Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal to comply with EPA guidelines .
Advanced: How to investigate the nitro group’s electronic effects on sulfonamido reactivity?
Answer:
- Hammett analysis : Synthesize analogs with electron-withdrawing/donating substituents and correlate reaction rates with σ constants .
- Electrochemical profiling : Use cyclic voltammetry to measure reduction potentials and link to nucleophilic substitution kinetics .
- In situ IR spectroscopy : Monitor nitro group vibrational modes during reactions to identify intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
